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Compound of Interest

DL-Threonine methyl ester
Compound Name:
hydrochloride

Cat. No.: B3421454

This technical guide provides a comprehensive overview of the spectroscopic data for DL-
Threonine methyl ester hydrochloride, a derivative of the essential amino acid threonine.
This document is intended for researchers, scientists, and professionals in the field of drug
development and analytical chemistry, offering a centralized resource for its spectral
characteristics. The guide details expected Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with generalized experimental protocols for their
acquisition.

Chemical Structure

DL-Threonine methyl ester hydrochloride

Molecular Formula: CsH12CINOs Molecular Weight: 169.61 g/mol

Spectroscopic Data

The following tables summarize the expected spectroscopic data for DL-Threonine methyl
ester hydrochloride. This data is compiled from literature values for closely related
compounds and spectral predictions, as a complete, published dataset for this specific
molecule is not readily available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted *H NMR Spectroscopic Data for DL-Threonine Methyl Ester

Hydrochloride

Chemical Shift Lo . .
Multiplicity Integration Assignment Notes

(3) ppm

~4.1-4.3 d 1H o-H Coupled to B-H.
Coupled to a-H

~3.9-4.1 m 1H B-H
and y-CHs.
Singlet from the

3.78 s 3H -OCHs methyl ester
group.

~1.3-1.4 d 3H y-CHs Coupled to B-H.

Solvent: D20. Reference: TMS (0 ppm).

Table 2: Predicted 3C NMR Spectroscopic Data for DL-Threonine Methyl Ester

Hydrochloride

Chemical Shift (6) ppm Assignment Notes
~170-172 C=0 Carbonyl carbon of the ester.
Carbon bearing the hydroxyl
~66-68 B-C J Y Y
group.
Carbon bearing the amino
~58-60 a-C
group.
~52-54 -OCHs Methyl carbon of the ester.
~19-21 y-C Methyl group carbon.

Solvent: D20. Reference: TMS (0 ppm).

Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Bands for DL-Threonine Methyl Ester Hydrochloride

Wavenumber (cm~?)

Intensity

Assignment

~3400-3200 Strong, Broad O-H stretch (hydroxyl group)
~3100-2800 Strong, Broad N-H stretch (ammonium group)
~2980-2940 Medium C-H stretch (aliphatic)
~1745-1735 Strong C=0 stretch (ester carbonyl)
~1600-1500 Medium N-H bend (ammonium group)
~1250-1200 Strong C-O stretch (ester)
~1100-1050 Medium C-O stretch (hydroxyl group)

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for DL-Threonine Methyl Ester

Hydrochloride

m/z lon Notes

Protonated molecule (free
134.0817 [M-HCI+H]*

base).

Loss of water from the
116.0712 [M-HCI-H20+H]*

protonated molecule.
74.0606 [M-HCI-C2Hs0]* Loss of the ethoxy group.

Fragment corresponding to the
59.0391 [COOCH:s]*+

methyl ester group.

Fragment from cleavage of the
45.0340 [CH(OH)CHs]*

Ca-Cp bond.

lonization mode: Electrospray lonization (ESI+).
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Instrument parameters may require optimization for specific samples and
equipment.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of DL-Threonine methyl ester
hydrochloride in 0.5-0.7 mL of deuterium oxide (D20). Transfer the solution to a 5 mm NMR
tube.

 Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
e 'H NMR Acquisition:
o Set the spectral width to cover the range of -2 to 12 ppm.

o Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically
16-64 scans).

o Apply a 90° pulse with a relaxation delay of 1-5 seconds.
o Process the data with an exponential window function and Fourier transform.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., DSS or
TSP).

e 13C NMR Acquisition:
o Set the spectral width to cover the range of 0 to 200 ppm.
o Use a proton-decoupled pulse sequence.

o Acquire a larger number of scans (typically several thousand) due to the low natural
abundance of 13C.

o Process the data with an exponential window function and Fourier transform.
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Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of DL-Threonine methyl ester hydrochloride with approximately 100-200
mg of dry potassium bromide (KBr) powder in an agate mortar.

o Press the mixture into a transparent pellet using a hydraulic press.
¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

e Acquisition:

[¢]

Record a background spectrum of the empty sample compartment.

[e]

Place the KBr pellet in the sample holder and record the sample spectrum.

o

Typically, scan the range from 4000 to 400 cm~1.

[¢]

Co-add 16-32 scans to improve the signal-to-noise ratio.

[¢]

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of DL-Threonine methyl ester
hydrochloride (approximately 10-100 uM) in a suitable solvent system, such as a mixture of
water and methanol or acetonitrile, often with a small amount of formic acid to promote
ionization.

¢ Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI)
source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

e Acquisition (ESI+):
o Infuse the sample solution into the ESI source at a flow rate of 5-10 pL/min.

o Set the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,
and temperature) to achieve stable and optimal ionization.
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o Acquire mass spectra in the positive ion mode over a relevant m/z range (e.g., 50-300
amu).

o For fragmentation analysis (MS/MS), select the parent ion of interest (e.g., m/z 134.1) and
apply collision-induced dissociation (CID) with varying collision energies to generate a
fragment ion spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like DL-Threonine methyl ester hydrochloride.
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Caption: General workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of DL-Threonine Methyl Ester
Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3421454#spectroscopic-data-of-dl-threonine-methyl-
ester-hydrochloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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